Psammaplin A

Descripción general

Descripción

Synthesis Analysis

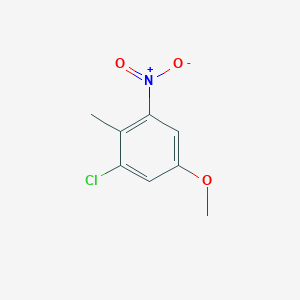

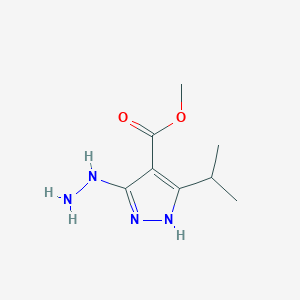

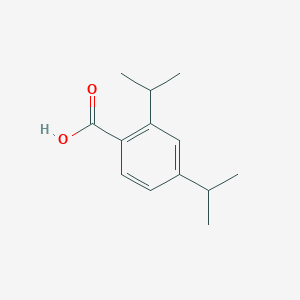

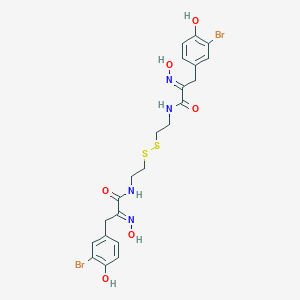

The synthesis of Psammaplin A has been achieved through various methods, focusing on the efficient assembly of its complex molecular architecture. One approach involves the total synthesis of psammaplin F, an unsymmetrical disulfide bromotyrosine, and an analogue of this compound, highlighting the key steps such as Cleland’s reagent reduction and employing a seven-step linear synthetic sequence from 3-bromo-4-hydroxybenzaldehyde and hydantoin (Yang et al., 2010). Another method reported a concise synthesis from 3-bromo-4-hydroxybenzaldehyde through a four-step synthesis via Knoevenagel condensation, hydrolysis, oximation, and amidation, yielding this compound in 37% overall yield (Wen et al., 2016).

Molecular Structure Analysis

Detailed structural analysis of this compound and its analogues has been facilitated by X-ray crystallography, revealing the intricate details of its molecular framework. The crystal structure analysis of a this compound analogue provided insights into its molecular geometry, furthering the understanding of its chemical reactivity and interactions (Yang et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its symmetrical disulfide bond, which plays a crucial role in its biological activities. Innovative synthetic methodologies, such as superacid and thiol-ene reactions, have been employed to create Psammaplin-like structures, highlighting the compound's versatile chemical properties and reactivity under various conditions (Bahhaj et al., 2014).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and stability, are essential for its handling and application in research settings. While specific studies focusing solely on the physical properties of this compound were not highlighted, these properties can be inferred from synthesis and structural analysis reports, which indicate its solid state and structural integrity under various conditions.

Chemical Properties Analysis

This compound exhibits a range of chemical properties, including its ability to undergo oxidation-reduction reactions, owing to its disulfide bond. Its chemical stability and reactivity under different conditions have been explored to understand its mechanism of action and potential therapeutic applications. The compound's role as a precursor in the synthesis of various analogues also underscores its importance in medicinal chemistry and drug discovery efforts (Hong et al., 2015).

Aplicaciones Científicas De Investigación

Inhibición de Enzimas Epigenéticas

Psammaplin A es un potente inhibidor de dos clases de enzimas epigenéticas: histona desacetilasas y ADN metiltransferasas . Funciona como un profármaco natural, siendo la forma reducida altamente potente contra HDAC1 in vitro . Tiene una alta selectividad de isoforma, siendo 360 veces más selectivo para HDAC1 que para HDAC6 y más de 1000 veces menos potente contra HDAC7 y HDAC8 .

Actividad Antimicrobiana

Se ha descubierto que this compound tiene un amplio espectro bioactivo, especialmente en términos de actividad antimicrobiana . Esto lo convierte en un posible candidato para el desarrollo de nuevos fármacos antimicrobianos.

Actividad Antiproliferativa

Además de sus propiedades antimicrobianas, this compound también exhibe actividades antiproliferativas . Esto sugiere que podría utilizarse en el tratamiento de enfermedades caracterizadas por proliferación celular anormal, como el cáncer.

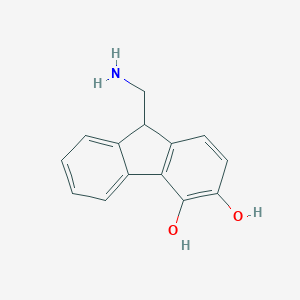

Modulación Epigenética

El derivado de this compound de mayor potencial derivado del indol, UVI5008, se utiliza como un modulador epigenético con múltiples actividades inhibitorias enzimáticas . Esto indica que this compound y sus derivados podrían utilizarse en el estudio y tratamiento de enfermedades relacionadas con la desregulación epigenética.

Citotoxicidad

Muchos compuestos basados en el núcleo de this compound muestran una citotoxicidad significativa en las células A549, MCF7 y W138 . La relación estructura-actividad (SAR) de la citotoxicidad se correlaciona con la inhibición de HDAC , lo que sugiere posibles aplicaciones en la terapia del cáncer.

Desarrollo de Fármacos

This compound es un metabolito marino, y los productos naturales marinos se consideran recursos valiosos para el desarrollo de fármacos terapéuticos . Las diversas estructuras químicas y las diversas bioactividades de estos compuestos, incluido this compound, los convierten en pistas prometedoras para el descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

Target of Action

Psammaplin A is a marine metabolite that has been reported to be a potent inhibitor of two classes of epigenetic enzymes: histone deacetylases (HDACs) and DNA methyltransferases . HDACs are key players in tumorigenesis and angiogenesis, and their inhibition has been proposed for the treatment of cancer as well as neurodegenerative disorders . DNA methyltransferases are enzymes that transfer a methyl group to DNA and play a crucial role in gene expression and regulation .

Mode of Action

This compound exhibits its activity by inhibiting HDAC activity at the molecular and cellular level . It selectively induces hyperacetylation of histones in the cells, resulting in the upregulation of gelsolin, a well-known HDAC target gene, at a transcriptional level . Notably, the reduced form of this compound shows a stronger inhibitory activity than the non-reduced one . This suggests that cellular reduction of the compound is responsible for the HDAC inhibition of this compound after uptake into the cells .

Biochemical Pathways

The inhibition of HDAC by this compound leads to hyperacetylation of histones, which is physiologically linked to several cellular phenotypes such as cell-cycle arrest, cell differentiation, and cell death . Furthermore, this compound has been found to restore mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression .

Pharmacokinetics

Following intravenous injection at a dose of 10 mg/kg in mice, this compound is rapidly eliminated, with an average half-life of 9.9 ± 1.4 min and a systemic clearance of 925.1 ± 570.1 mL/min . The in vitro stability of this compound was determined in different tissue homogenates, and the average degradation half-life of this compound in blood, liver, kidney, and lung was found to be relatively short (≤ 12.8 min) .

Result of Action

This compound improves cell survival, recovers glutathione (GSH) content, and reduces reactive oxygen species (ROS) release at nanomolar concentrations . It also restores mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression . These effects are mediated by the capacity of this compound to activate peroxisome proliferator-activated receptor γ (PPARγ), enhancing gene expression of the antioxidant enzymes catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .

Action Environment

The action of this compound is influenced by the cellular environment. Furthermore, this compound is found to be highly distributed to lung tissues, indicating that it has the potential to be developed as a lung cancer treatment agent .

Safety and Hazards

Direcciones Futuras

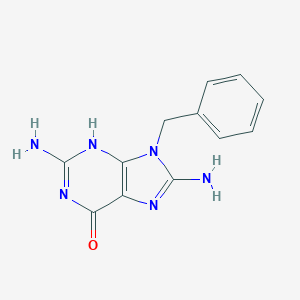

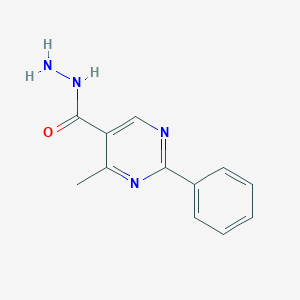

New synthetic strategies towards psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to this compound analogues not accessible via currently reported methods . Preliminary biological studies revealed these compounds to be the most potent non-peptidic inhibitors of the enzyme histone deacetylase 1 (HDAC1, class I) discovered so far . Interestingly, this compound and synthetic analogues show class I selectivity in vitro, an important feature for the design and synthesis of future isoform selective inhibitors .

Propiedades

IUPAC Name |

(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17+,28-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAFSGDNHVBIHU-XUIWWLCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)O)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Br2N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110659-91-1 | |

| Record name | Psammaplin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110659911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psammaplin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

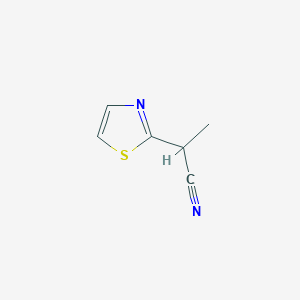

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.